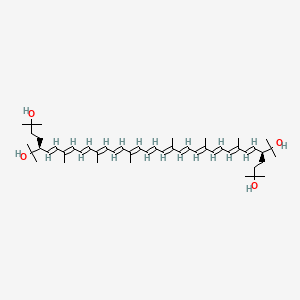

Bacterioruberin

Beschreibung

Eigenschaften

CAS-Nummer |

32719-43-0 |

|---|---|

Molekularformel |

C50H76O4 |

Molekulargewicht |

741.1 g/mol |

IUPAC-Name |

(5S,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30E,32S)-5,32-bis(2-hydroxypropan-2-yl)-2,8,12,16,21,25,29,35-octamethylhexatriaconta-6,8,10,12,14,16,18,20,22,24,26,28,30-tridecaene-2,35-diol |

InChI |

InChI=1S/C50H76O4/c1-39(23-17-25-41(3)27-19-29-43(5)31-33-45(49(11,12)53)35-37-47(7,8)51)21-15-16-22-40(2)24-18-26-42(4)28-20-30-44(6)32-34-46(50(13,14)54)36-38-48(9,10)52/h15-34,45-46,51-54H,35-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,33-31+,34-32+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+/t45-,46-/m1/s1 |

InChI-Schlüssel |

UVCQMCCIAHQDAF-RNTVPSGKSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |

Isomerische SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\[C@@H](C(O)(C)C)CCC(O)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CCC(O)(C)C)\C)\C |

Kanonische SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |

Synonyme |

bacterioruberin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Crimson Treasure: A Technical Guide to Bacterioruberin from Extremophiles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of bacterioruberin, a potent C50 carotenoid, with a focus on its production by extremophilic organisms. As the demand for natural bioactive compounds in the pharmaceutical, cosmetic, and food industries continues to grow, extremophiles, particularly haloarchaea, have emerged as promising bio-factories for high-value molecules like this compound. This document provides a comprehensive overview of the primary microbial sources, biosynthetic pathways, quantitative production data, and detailed experimental protocols for the cultivation of these organisms and the extraction and analysis of this vibrant red pigment.

Primary Natural Sources of this compound

This compound is predominantly synthesized by a specific group of extremophiles known as haloarchaea , which thrive in hypersaline environments such as salt lakes, solar salterns, and salt marshes.[1][2] These microorganisms produce this compound as a key component of their cell membranes, where it plays a crucial role in maintaining membrane fluidity and protecting the cell from extreme osmotic pressure and high levels of solar radiation.[3]

While haloarchaea are the most prolific producers, some species of extremely halophilic bacteria and psychrophiles have also been reported to synthesize this compound, albeit typically in lower quantities.[2][3]

Key this compound-Producing Extremophiles:

-

Haloferax mediterranei : A widely studied model organism for this compound production, known for its relatively high yields and well-characterized genetics.[1][3][4][5]

-

Halobacterium salinarum : One of the first haloarchaea from which this compound was identified, it remains a significant source for research.[6][7][8]

-

Haloarcula species : This genus includes several species, such as Haloarcula japonica and Haloarcula marismortui, that are known producers of this compound.[6][9][10]

-

Halorubrum species : Various species within this genus, including Halorubrum sp. HRM-150, have been identified as having a high proportion of this compound in their total carotenoid content.[7][11][12][13]

-

Haloterrigena species : Organisms like Haloterrigena turkmenica and Haloterrigena sp. strain SGH1 are also recognized as natural sources of this compound.[3][12]

-

Other notable producers : A range of other haloarchaea, including Natrialba, Halogeometricum, and Haloplanus species, also contribute to the diversity of this compound sources.[12][14] A few bacterial species, such as Micrococcus roseus and some Arthrobacter species, have also been found to produce this C50 carotenoid.[3][15]

Quantitative Analysis of this compound Production

The yield of this compound can vary significantly depending on the species, strain, and cultivation conditions. The data presented below has been compiled from various studies to provide a comparative overview of this compound production in different extremophiles.

| Extremophile Species | This compound Yield | Unit | Reference |

| Halorubrum tebenquichense Te Se-86 | 445.0 ± 6.24 | µg/g dry cells | [14] |

| Haloterrigena salina SGH1 | 437.5 | µg/g | [4] |

| Haloferax marinum MBLA0078 | 751.19 ± 1.05 | µg/g dry cell weight (astaxanthin equivalents) | [16] |

| Haloterrigena turkmenica DSM-5511 | 74.5 | µg/g | [4] |

| Hyper-pigmented mutant HVLON3 | 3.14 | mg/g CDM | [10] |

| Halobacterium salinarum | 21.51 | mg/L (total carotenoids) | [14][17] |

| Haloferax mediterranei | up to 40 | mg/L (total carotenoids) | [13] |

| Haloferax mediterranei | 7.8 | mg/L | [18] |

| Haloferax mediterranei | 3.74 ± 0.20 | mg/L (optimized) | [19] |

| Halorubrum sp. HRM-150 | 1.44 ± 0.04 | mg/L | [20] |

| Haloferax marinum MBLA0078 | 2.16 | mg/L (optimized) | [4] |

| Haloferax marinum MBLA0078 | 0.72 | mg/L/day (productivity) | [4] |

Biosynthesis and Regulation of this compound

The biosynthetic pathway of this compound in haloarchaea initiates from the mevalonate pathway, which produces the universal isoprenoid precursor, isopentenyl pyrophosphate (IPP).[14] The pathway culminates in the C40 carotenoid lycopene, which serves as the direct precursor for this compound synthesis. The conversion of lycopene to the C50 this compound is a unique characteristic of these extremophiles.

The key enzymatic steps for the synthesis of this compound from lycopene have been elucidated in Haloarcula japonica.[9] This process involves the sequential action of three crucial enzymes:

-

Lycopene elongase (LyeJ) : This bifunctional enzyme catalyzes the addition of two C5 isoprene units to both ends of the lycopene molecule, extending the carbon backbone to C50. It also possesses hydratase activity.[9] The lyeJ gene is considered a key gene in the de-novo synthesis of this compound.[11][13]

-

Carotenoid 3,4-desaturase (CrtD) : This enzyme introduces double bonds into the carotenoid structure.[9]

-

C50 carotenoid 2″,3″-hydratase (CruF) : This enzyme is responsible for the final hydroxylation steps, resulting in the mature this compound molecule.[9]

The synthesis of this compound is intricately linked with cellular growth, with the highest production rates observed during the logarithmic growth phase.[11][12][13] Furthermore, its production is subject to regulation by various factors, including the presence of other biosynthetic pathways that compete for the same precursors. Notably, the synthesis of tetraether lipids and the light-sensitive pigment retinal can compete with this compound production.[11][13] An interesting regulatory mechanism has been observed in some haloarchaea, where opsin proteins can inhibit the activity of lycopene elongase, thereby downregulating this compound synthesis.

Experimental Protocols

Cultivation of this compound-Producing Haloarchaea

Objective: To cultivate haloarchaea under optimal conditions to maximize this compound production.

Materials:

-

Selected haloarchaeal strain (e.g., Haloferax mediterranei, Halorubrum sp.)

-

Modified Marine Broth Medium or DBCM2 medium[5]

-

Sterile flasks

-

Incubator shaker

-

Spectrophotometer

Methodology:

-

Media Preparation: Prepare the appropriate growth medium. For instance, a modified marine broth medium can be used, containing (per liter): 28.6 g MgCl₂, 19 g MgSO₄, 1 g CaCl₂, 6 g KCl, 0.2 g NaHCO₃, 0.7 g NaBr, 166 g NaCl, 10 g yeast extract, and 15 g casein acid hydrolysate, with an initial pH of 7.2-7.4.[5] Sterilize the medium by autoclaving.

-

Inoculation: Inoculate the sterile medium with a 5% (v/v) starter culture of the haloarchaeal strain.

-

Incubation: Incubate the cultures at 37°C with shaking at 150 rpm.[5]

-

Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 12 hours).

-

Harvesting: Harvest the cells during the late logarithmic or early stationary phase by centrifugation (e.g., 12,300 x g for 5 minutes) to obtain a cell pellet.

Optimization Strategies:

-

Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources can significantly impact this compound yield. Glucose (10 g/L) and tryptone (15 g/L) have been shown to be effective for some strains.[11][12][13] A combination of glucose and starch can also enhance biomass and this compound productivity.[11][12][13]

-

Osmotic Shock: Applying an osmotic downshock during the logarithmic growth phase by reducing the salinity of the medium can increase this compound productivity without compromising biomass.[11][12][13]

Extraction of this compound

Objective: To efficiently extract this compound from the harvested haloarchaeal biomass.

Methodology 1: Solvent Extraction

Materials:

-

Harvested cell pellet

-

Acetone

-

Methanol

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Cell Lysis: Resuspend the cell pellet in a small volume of distilled water to induce osmotic lysis. Alternatively, freeze-thawing the pellet can also be effective.

-

Solvent Addition: Add an acetone-methanol mixture (e.g., 7:3 v/v) to the lysed cells.[7]

-

Extraction: Vortex the mixture vigorously and incubate in the dark at room temperature for at least 1 hour to allow for complete extraction of the pigments.

-

Clarification: Centrifuge the mixture to pellet the cell debris.

-

Collection of Supernatant: Carefully collect the colored supernatant containing the this compound.

-

Concentration: Evaporate the solvent from the supernatant using a rotary evaporator or under a stream of nitrogen to obtain the crude this compound extract.

Methodology 2: Aqueous Surfactant Extraction

Materials:

-

Wet cell biomass

-

Aqueous solution of Tween® 20 (182.4 mM)

-

Vertical rotator

-

Centrifuge

Procedure:

-

Mixing: Mix the wet biomass with the aqueous Tween® 20 solution at a solid-to-liquid ratio of 0.1 g/mL.

-

Extraction: Place the mixture on a vertical rotator at 50 rpm for 45 minutes at room temperature, protected from light.

-

Separation: Centrifuge the mixture to separate the aqueous phase containing the this compound from the cell debris.

Identification and Quantification of this compound

Objective: To identify and quantify the amount of this compound in the extract.

Materials:

-

Crude this compound extract

-

Appropriate solvents (e.g., acetone, methanol)

-

UV-Vis spectrophotometer

-

HPLC system with a DAD or MS detector (optional, for detailed analysis)

-

Raman spectrometer (optional)

Procedure:

-

Spectrophotometric Quantification:

-

Resuspend the dried extract in a known volume of acetone.

-

Measure the absorbance of the solution at the characteristic maximum absorption wavelength for this compound, which is typically around 494 nm.[7]

-

The total carotenoid content can be calculated using the formula: Carotenoid concentration (mg/L) = (A₄₉₄ / E¹%₁cm) x 10⁴, where E¹%₁cm is the specific extinction coefficient. For this compound, a value of 2660 has been used.[4]

-

-

Chromatographic Analysis (HPLC):

-

For more detailed identification and quantification of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Use a C18 or C30 reverse-phase column.

-

Employ a suitable mobile phase gradient, often consisting of a mixture of solvents like methanol, acetonitrile, and dichloromethane.

-

Detect the eluting compounds using a photodiode array (PDA) detector to obtain the characteristic absorption spectra of this compound (peaks at approximately 466, 495, and 528 nm).[7]

-

Mass spectrometry (MS) can be coupled with HPLC for definitive identification based on the molecular weight of this compound (741.1 g/mol ).[2]

-

-

Raman Spectroscopy:

References

- 1. researchgate.net [researchgate.net]

- 2. Estimation of this compound by Raman spectroscopy during the growth of halophilic archaeon Haloarcula marismortui. | Semantic Scholar [semanticscholar.org]

- 3. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Carotenoids in Haloarchaea Species from Atacama Saline Lakes by High Resolution UHPLC-Q-Orbitrap-Mass Spectrometry: Antioxidant Potential and Biological Effect on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimation of this compound by Raman spectroscopy during the growth of halophilic archaeon Haloarcula marismortui [opg.optica.org]

- 11. researchgate.net [researchgate.net]

- 12. idus.us.es [idus.us.es]

- 13. researchgate.net [researchgate.net]

- 14. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bacterioruberin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterioruberin is a C50 carotenoid, a rare class of pigments primarily synthesized by halophilic archaea, which thrive in hypersaline environments.[1][2] Unlike the more common C40 carotenoids such as β-carotene and lycopene, this compound and its derivatives possess a longer carbon backbone, which contributes to their unique and potent biological activities.[1][2] This red-orange xanthophyll pigment is integral to the survival of these extremophiles, offering protection against high osmotic and oxidative stress, and UV radiation.[1][3] Its remarkable antioxidant properties, surpassing those of many well-known antioxidants, have garnered significant interest for its potential applications in the pharmaceutical, cosmetic, and food industries.[3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its biological interactions.

Physicochemical Properties

This compound's unique structure, characterized by a C50 isoprenoid chain with 13 conjugated double bonds and four hydroxyl groups, dictates its distinct physical and chemical characteristics.[2][4] It is a lipophilic molecule, slightly or poorly soluble in water, but soluble in organic solvents and oils.[2]

Core Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for experimental design and interpretation.

| Property | Value | Source(s) |

| Molecular Formula | C50H76O4 | [2][4][6] |

| Molecular Weight | 741.1 g/mol | [2][4][7] |

| IUPAC Name | (2S,2′S)-2,2′-bis(3-hydroxy-3-methylbutyl)-3,4,3′,4′-tetradehydro-1,2,1′,2′-tetrahydro-ψ,ψ-carotene-1,1′-diol | [2][8] |

| Melting Point | 225 °C | [2] |

| Boiling Point | 859.3 °C at 760 mmHg | [9] |

| Density | 0.974 g/cm³ | [9] |

| Flash Point | 300.9 °C | [9] |

| logP | 12.43400 | [9] |

| Hydrogen Bond Donor Count | 4 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

| Rotatable Bond Count | 22 | [9] |

| Heavy Atom Count | 54 | [9] |

Spectral Properties

The extended system of conjugated double bonds in this compound is responsible for its characteristic light absorption properties. The UV-Vis absorption spectrum of this compound typically exhibits a "three-finger" pattern with absorption maxima in the blue-green region of the visible spectrum.

| Solvent | Absorption Maxima (λmax) in nm | Source(s) |

| Acetone:Methanol | 463, 492, 525 | [10] |

| Methanol | 460, 490, 520 | [11] |

| Not Specified | 469, 494, 526 | [11] |

| Methanol | 369, 387 (cis peaks), 467, 494, 527 | [12] |

Biological and Chemical Functions

This compound's primary biological role is to protect the cell from environmental stressors. Its chemical structure is directly linked to its potent antioxidant activity and its ability to modulate membrane fluidity.

Antioxidant Activity

This compound is a superior antioxidant, with a scavenging activity that has been shown to be significantly higher than that of C40 carotenoids like β-carotene and astaxanthin, as well as other antioxidants such as ascorbic acid and α-tocopherol.[3][4][13] This enhanced activity is attributed to its longer polyene chain with 13 conjugated double bonds, which facilitates the delocalization and stabilization of radical species.[3][14] It effectively quenches singlet oxygen and scavenges various reactive oxygen species (ROS), thereby protecting cellular components like DNA and lipids from oxidative damage.[3][15]

Membrane Fluidity Regulation

Embedded within the cell membrane, this compound plays a crucial role in maintaining membrane integrity and fluidity, particularly in response to temperature changes.[16][17] Studies have shown that an increased this compound content in the membrane leads to increased membrane fluidity at low temperatures, which is a key adaptation for organisms living in cold environments.[16][18][19] This regulation of membrane fluidity also contributes to increased resistance to freeze-thaw stress.[16][17]

Experimental Protocols

The following section details common methodologies for the extraction, purification, and analysis of this compound.

Extraction and Purification of this compound from Halophilic Archaea

This protocol is a generalized procedure based on common laboratory practices for isolating this compound.

Objective: To extract and purify this compound from a culture of halophilic archaea (e.g., Haloferax marinum or Halobacterium salinarum).

Materials:

-

Harvested cell pellet of halophilic archaea

-

Acetone

-

Methanol

-

Phosphate buffer saline (PBS)

-

Ethanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60)

-

Developing solvent for TLC (e.g., acetone:petroleum ether, 20:80, v/v)[11]

-

0.22 µm syringe filters

Procedure:

-

Cell Harvesting: Centrifuge the culture broth (e.g., at 12,300 x g for 5 minutes) to obtain a cell pellet.[1]

-

Pigment Extraction:

-

Suspend the cell pellet in an acetone:methanol mixture (e.g., 7:3, v/v).[1]

-

Stir the suspension until the cell pellet turns white, indicating complete pigment extraction.[1]

-

Centrifuge the suspension (e.g., at 18,500 x g for 10 minutes) to separate the cell debris.[1]

-

Collect the supernatant containing the this compound extract.[1]

-

-

Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude carotenoid extract. Store the extract at -20°C.[1]

-

Purification by Thin-Layer Chromatography (TLC) (Optional):

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Spot the dissolved extract onto a TLC plate.

-

Develop the plate in a chamber with an appropriate solvent system (e.g., acetone:petroleum ether).[11]

-

Scrape the desired pigment band from the plate.

-

Elute the pigment from the silica gel using a polar solvent like methanol.[1]

-

Filter the solution through a 0.22 µm syringe filter.[1]

-

Quantification and Analysis

Objective: To quantify and identify this compound in an extract.

Materials and Instruments:

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

Mass Spectrometer (MS)

-

Quartz cuvettes

-

HPLC-grade solvents (e.g., methanol)

Procedure:

-

UV-Vis Spectroscopy:

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the extract using an HPLC system to separate different carotenoids and isomers. .

-

-

Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer to determine the molecular weight of the separated compounds, confirming the presence of this compound (m/z ~741.1).[4]

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and pathways involving this compound.

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction, purification, and analysis of this compound.

Antioxidant Mechanism of this compound

Caption: Simplified mechanism of this compound's antioxidant activity.

This compound's Influence on Cellular Pathways

Caption: this compound's modulatory effects on key signaling pathways.

Conclusion

This compound stands out as a C50 carotenoid with a unique chemical structure that confers potent antioxidant and membrane-stabilizing properties. Its superior biological activities compared to more common carotenoids make it a promising candidate for further research and development in the pharmaceutical and biotechnology sectors. The experimental protocols and visualizations provided in this guide offer a foundational resource for scientists and researchers aiming to explore the full potential of this remarkable natural compound.

References

- 1. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 32719-43-0 | Benchchem [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. This compound | 32719-43-0 [chemicalbook.com]

- 7. This compound | C50H76O4 | CID 6441558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Carotenoid DB: CA00923 [carotenoiddb.jp]

- 9. This compound|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The C50 carotenoid this compound regulates membrane fluidity in pink-pigmented Arthrobacter species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 19. researchgate.net [researchgate.net]

The Multifaceted Role of Bacterioruberin in Halophilic Archaea: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Halophilic archaea, inhabitants of extreme hypersaline environments, have evolved unique molecular machinery to thrive under conditions of high ionic strength, intense solar radiation, and oxidative stress. Central to their survival is the C50 carotenoid, bacterioruberin, and its derivatives, which impart the characteristic red-to-pink hue to these microorganisms and their surroundings. This technical guide provides an in-depth exploration of the pivotal roles of this compound, focusing on its potent antioxidant properties, its function in maintaining cell membrane integrity and fluidity, and its protective capacity against UV radiation. Furthermore, we delve into the burgeoning research on this compound's potential therapeutic applications, including its antitumor and immunomodulatory activities. This document synthesizes current quantitative data, details key experimental protocols, and presents visual workflows and pathways to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Halophilic archaea represent a fascinating domain of life, exquisitely adapted to environments with salt concentrations approaching saturation.[1][2] These extreme conditions expose the organisms to significant physiological challenges, including osmotic stress and high levels of solar radiation, which can lead to cellular damage through the generation of reactive oxygen species (ROS).[1][3] A key adaptation of many haloarchaea is the synthesis of large quantities of the C50 carotenoid, this compound, a molecule that is rare in other domains of life.[3][4]

This compound is a 50-carbon acyclic carotenoid characterized by a long polyene chain with 13 conjugated double bonds and four hydroxyl groups.[4] This unique structure underpins its remarkable biological activities.[5] Located within the cell membrane, this compound is not merely a pigment but a multifunctional molecule crucial for the survival and resilience of halophilic archaea.[1][6]

This guide will elucidate the critical functions of this compound, present the quantitative evidence supporting these roles, and provide detailed methodologies for the key experiments cited, aiming to facilitate further research and exploration of this promising natural compound.

Core Functions of this compound

Potent Antioxidant Activity

One of the most well-documented roles of this compound is its exceptional antioxidant capacity, which is vital for protecting the cell from oxidative damage.[1][2] The extended system of conjugated double bonds in the this compound molecule allows for the efficient scavenging of free radicals.[5]

Numerous studies have demonstrated that this compound exhibits significantly higher antioxidant activity compared to more common C40 carotenoids like β-carotene and astaxanthin.[7] This superior activity is attributed to its longer polyene chain, which enhances its ability to delocalize electrons and neutralize ROS.[5]

Quantitative Antioxidant Capacity of this compound Extracts

| Assay | Organism | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |

| DPPH | Haloarcula hispanica | 2.05 | - | [2] |

| Halobacterium salinarum | 8.9 | - | [2] | |

| Haloferax sp. ME16 | Higher than ascorbic acid | - | [2] | |

| ABTS | Halococcus morrhuae | 0.85 | 5.07 | [2][7] |

| Halobacterium salinarum | 0.84 | 5.28 | [2][7] | |

| Haloferax mediterranei | 0.03 | - | [2] | |

| Haloferax marinum | - | 2.3 | [5] | |

| FRAP | Haloferax marinum | - | 4.62 µg TEAC/mL | [5] |

Membrane Stabilization and Fluidity Regulation

This compound is an integral component of the archaeal cell membrane, where it plays a crucial role in maintaining structural integrity and modulating fluidity.[1][3] Its long C50 backbone is capable of spanning the lipid bilayer, with its polar hydroxyl groups interacting with the hydrophilic headgroups of phospholipids on both sides of the membrane.[3] This "molecular rivet" function is thought to enhance membrane rigidity and reduce water permeability, which is critical for survival in hypersaline environments.[8]

Paradoxically, this compound also contributes to maintaining membrane fluidity, particularly at low temperatures. Studies on Arthrobacter species have shown that an increased this compound content leads to increased membrane fluidity at lower temperatures, as indicated by lower fluorescence anisotropy values.[1] This suggests that this compound helps to counteract the membrane-rigidifying effects of cold, ensuring the continued function of membrane-embedded proteins.

Effect of this compound on Membrane Fluidity

| Organism | Condition | This compound Content | Fluorescence Anisotropy | Outcome | Reference |

| Arthrobacter agilis | Grown at 10°C | High | Lower | Increased membrane fluidity | [1] |

| Arthrobacter agilis | Grown at 30°C | Low | Higher | Decreased membrane fluidity | [1] |

| Arthrobacter agilis | 10°C with 4% NaCl | Reduced | Higher | Decreased membrane fluidity | [1] |

Photoprotection against UV Radiation

Halophilic archaea in their natural habitats are often exposed to intense solar radiation, including harmful ultraviolet (UV) rays. This compound provides a significant photoprotective effect, shielding the cells from UV-induced damage.[4][9] While carotenoids, in general, are known for their light-harvesting and photoprotective functions, this compound's role in UV protection is particularly noteworthy.

Studies have shown that the presence of this compound significantly reduces the formation of UV-induced DNA lesions, such as cyclobutane pyrimidine dimers (CPDs).[9][10] For instance, in Halorubrum cells rich in pigmentation, the levels of UV-induced thymine-thymine (TT) damage were decreased by 3.5-fold compared to cells with reduced carotenoid content.[10] This protection is likely due to a combination of UV absorption by the this compound molecule and its ability to quench reactive oxygen species generated by UV radiation.[9]

Quantitative Assessment of this compound's UV Protection

| Organism | Condition | UV Dose | Effect | Reference |

| Halobacterium salinarum | - | Up to 110 J/m² | No loss of viability | [11] |

| Halorubrum sp. | Pigmented | UV irradiation | 3.5-fold decrease in TT damage | [10] |

Biosynthesis of this compound

The biosynthesis of this compound in halophilic archaea initiates from the universal C5 precursor, isopentenyl pyrophosphate (IPP), which is synthesized via the mevalonate pathway.[12] A series of enzymatic reactions convert IPP to the C40 carotenoid, lycopene. The pathway from lycopene to the C50 this compound involves the addition of two C5 units and subsequent modifications. The key enzymes in this conversion have been identified in Haloarcula japonica as:

-

LyeJ (Bifunctional lycopene elongase and 1,2-hydratase): This enzyme catalyzes the addition of a C5 isoprene unit to each end of the lycopene molecule.

-

CrtD (Carotenoid 3,4-desaturase): This enzyme introduces double bonds into the newly added C5 units.

-

CruF (C50 carotenoid 2",3"-hydratase): This enzyme adds hydroxyl groups to the terminal ends of the C50 backbone, completing the synthesis of this compound.

A schematic representation of this pathway is provided below.

Potential Therapeutic Applications

The potent biological activities of this compound have garnered significant interest for its potential applications in medicine and drug development.

Antitumor Activity

Emerging evidence suggests that this compound and its derivatives possess significant antitumor properties. Extracts rich in this compound have been shown to reduce the viability of various cancer cell lines in a dose-dependent manner.[2][13] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[14][15] For instance, a this compound-rich extract from Haloarcula sp. A15 exhibited a potent cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 of 0.0645 mg/mL.[13]

Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| HepG2 | Hepatoma | ~0.2–1.5 µM (for 50% viability reduction) | [2] |

| MCF-7 | Breast Cancer | 0.0645 mg/mL | [13] |

| K562 | Chronic Myelogenous Leukemia | 18.75 µg/mL (for ~50% viability reduction) | [15] |

| THP-1 | Acute Myelogenous Leukemia | 18.75 µg/mL (for ~50% viability reduction) | [15] |

Immunomodulatory Effects

This compound has also demonstrated immunomodulatory potential, primarily through its anti-inflammatory properties.[5] In vitro studies have shown that this compound-rich extracts can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in stimulated immune cells.[5] This anti-inflammatory effect is often linked to its potent antioxidant activity, as oxidative stress is a key driver of inflammation. By scavenging ROS, this compound can dampen inflammatory signaling pathways.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from halophilic archaeal biomass.

Protocol:

-

Cell Harvesting: Centrifuge the archaeal culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

-

Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (7:3, v/v). Vortex vigorously and incubate in the dark at room temperature with shaking for 1-2 hours, or until the pellet is colorless.

-

Separation: Centrifuge the mixture (10,000 x g for 15 minutes at 4°C) to pellet the cell debris.

-

Evaporation: Transfer the supernatant containing the carotenoids to a new tube and evaporate the solvent under a stream of nitrogen gas.

-

Quantification: Resuspend the dried extract in a known volume of acetone. Measure the absorbance at the maximum absorption wavelength for this compound (approximately 494 nm). The concentration can be calculated using the Beer-Lambert law and the extinction coefficient for this compound.

-

HPLC Analysis: For detailed composition analysis, inject the extract into a reverse-phase HPLC system with a C18 column. Use an isocratic mobile phase of methanol or a gradient of methanol and another solvent. Detection is typically performed using a photodiode array (PDA) detector to obtain the absorption spectrum of each peak.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a this compound extract.

Protocol:

-

Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of the this compound extract in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control with 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the extract concentration.

Membrane Fluidity Measurement using TMA-DPH

Objective: To assess the effect of this compound on membrane fluidity using the fluorescent probe TMA-DPH.

Protocol:

-

Cell Preparation: Grow halophilic archaeal cells under the desired conditions (e.g., different temperatures to modulate this compound content). Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., saline solution matching their growth medium).

-

Probe Labeling: Add the fluorescent probe 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) to the cell suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for 5-10 minutes.

-

Fluorescence Anisotropy Measurement: Transfer the labeled cell suspension to a quartz cuvette. Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers. The excitation wavelength is typically around 355 nm, and the emission is measured at 430 nm.

-

Data Analysis: The fluorescence anisotropy (r) is calculated automatically by the instrument's software. A lower anisotropy value indicates higher membrane fluidity.

In Vitro Antitumor Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound extract for 24, 48, or 72 hours. Include a vehicle control (the solvent used to dissolve the extract).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.

Conclusion and Future Perspectives

This compound is a remarkable C50 carotenoid that plays a multifaceted and indispensable role in the survival of halophilic archaea in extreme environments. Its potent antioxidant, membrane-stabilizing, and photoprotective properties are well-established. The ongoing research into its antitumor and immunomodulatory activities highlights its significant potential for therapeutic applications.

For researchers and drug development professionals, this compound represents a promising lead compound from a unique biological source. Further research is warranted to fully elucidate the molecular mechanisms underlying its therapeutic effects, to optimize its production and purification, and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed protocols and quantitative data presented in this guide aim to provide a solid foundation for these future endeavors. The exploration of this compound and other extremolytes from halophilic archaea will undoubtedly continue to yield valuable insights and innovative applications in biotechnology and medicine.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The biosynthesis mechanism of this compound in halophilic archaea revealed by genome and transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hou.usra.edu [hou.usra.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DNA Repair and Photoprotection: Mechanisms of Overcoming Environmental Ultraviolet Radiation Exposure in Halophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deciphering Pathways for Carotenogenesis in Haloarchaea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bowdish.ca [bowdish.ca]

- 14. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification of Bacterioruberin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterioruberin and its derivatives are a class of C50 carotenoids predominantly synthesized by halophilic archaea, microorganisms that thrive in high-salinity environments.[1][2][3] These pigments are responsible for the characteristic red or pink coloration of these organisms.[1] The unique chemical structure of this compound, featuring a long conjugated isoprenoid chain of 13 double bonds and four hydroxyl groups, underpins its potent biological activities.[1][3][4] This technical guide provides a comprehensive overview of the methodologies for the identification of this compound and its key derivatives, summarizes their physicochemical properties, and explores their known interactions with cellular signaling pathways.

This compound and its primary derivatives, including monoanhydrothis compound and bisanhydrothis compound, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their powerful antioxidant, anti-inflammatory, and potential antitumoral properties.[2][4][5] Their ability to scavenge free radicals is notably higher than that of many common C40 carotenoids, such as β-carotene.[4][6] This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents from natural sources.

Experimental Protocols

Extraction of this compound and Its Derivatives from Halophilic Archaea

A common method for extracting this compound and its derivatives from the biomass of halophilic archaea involves solvent extraction. The following protocol is a synthesis of established methods.[7][8]

Materials:

-

Harvested cell pellet of halophilic archaea (e.g., Haloferax marinum, Halorubrum sp.)

-

Acetone

-

Methanol

-

Centrifuge

-

Rotary evaporator

-

Glassware

Protocol:

-

Harvest the archaeal culture by centrifugation at approximately 12,300 x g for 5 minutes to obtain a cell pellet.[1]

-

Resuspend the cell pellet in a solvent mixture of acetone and methanol, typically in a 7:3 (v/v) ratio.[7]

-

Stir the suspension at room temperature until the pellet turns white, indicating the complete extraction of pigments.[7]

-

Centrifuge the suspension at 13,000 rpm for 10 minutes to separate the cell debris from the pigment-containing supernatant.[7]

-

Collect the supernatant and concentrate it using a rotary evaporator.

-

The resulting this compound extract (BRE) can be dissolved in an appropriate solvent, such as methanol, for further analysis.[1]

Analytical Identification and Quantification

The identification and quantification of this compound and its derivatives are typically achieved through a combination of chromatographic and spectroscopic techniques.

TLC is a useful preliminary method for separating the different pigments in the extract.[1]

Materials:

-

Silica gel TLC plates

-

Developing solvent (e.g., acetone:n-heptane, 50:50 v/v)[1]

-

Glass development chamber

-

UV-Vis spectrophotometer

Protocol:

-

Spot the concentrated this compound extract onto a silica gel TLC plate.

-

Develop the chromatogram in a chamber saturated with the developing solvent.

-

After development, distinct colored bands corresponding to different carotenoids will be visible.

-

Scrape each band separately, dissolve the pigment in methanol, and filter through a 0.22 µm syringe filter.

-

Analyze the UV-Vis absorbance spectrum of each separated pigment.

HPLC and UPLC are powerful techniques for the separation and quantification of this compound and its isomers.[1][4]

Protocol:

-

Column: A reverse-phase C18 column is commonly used (e.g., Syncronis C18, 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: An isocratic elution with 100% methanol is often effective.[1] Alternatively, a gradient of acetonitrile-dichloromethane-methanol can be employed.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Detection: A photodiode array (PDA) detector is used to record chromatograms at a specific wavelength (e.g., 490 nm) and to obtain online UV-Vis spectra of the eluting peaks.[1]

MS, particularly when coupled with HPLC or UPLC (LC-MS), is essential for the definitive identification of this compound and its derivatives by providing accurate mass-to-charge ratio (m/z) information.[1][2]

Protocol:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization method for these compounds.[1]

-

Analysis Mode: Positive ion mode is typically used, where the pseudomolecular ion [M+H]⁺ is detected.[4]

-

The mass spectrometer is used to determine the molecular weight of the parent compounds and to analyze their fragmentation patterns for structural elucidation.

NMR spectroscopy is the most powerful technique for the complete structural elucidation of novel carotenoids, including the determination of stereochemistry.[2][9]

Protocol:

-

Purify a sufficient quantity of the target compound using preparative HPLC.

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a series of NMR spectra, including 1H NMR and 13C NMR.

-

For detailed structural assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound and Its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | UV-Vis Absorption Maxima (λmax, nm) in Methanol/Acetone | Mass Spectrometry (m/z, [M+H]⁺) |

| This compound (all-trans) | C₅₀H₇₆O₄ | 740.57 | 466, 495, 528[4] | 741.5[2] |

| Monoanhydrothis compound (MABR) | C₅₀H₇₄O₃ | 722.56 | ~460, 490, 520[2] | 723.1[1] |

| Bisanhydrothis compound (BABR) | C₅₀H₇₂O₂ | 704.55 | ~441, 466, 498[11] | 705.1[1] |

| 2-Isopentenyl-3,4-dehydrorhodopin (IDR) | C₄₅H₆₄O | 636.50 | 457, 483, 517[1] | 620.3[2] |

Table 2: Quantitative Antioxidant Activity of this compound Extracts

| Assay | Species Source | IC₅₀ / EC₅₀ Value | Reference Compound and Value |

| ABTS | Haloferax mediterranei | 0.03 µg/mL | Ascorbic acid (higher IC₅₀)[6] |

| ABTS | Halococcus morrhuae | 0.85 µg/mL | - |

| ABTS | H. salinarum | 0.84 µg/mL | - |

| DPPH | Haloferax sp. ME16 | Lower IC₅₀ than ascorbic acid | Ascorbic acid[6] |

| FRAP | Halorubrum tebenquichense SU10 | 0.31 µM/TROLOX equivalents/mL | -[2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound extracts have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and Akt/mTOR pathways.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the extraction, identification, and biological activity assessment of this compound.

Conclusion

This compound and its derivatives represent a promising class of C50 carotenoids with significant potential for therapeutic applications. This guide provides a foundational framework for their extraction, identification, and characterization. The detailed protocols and compiled data serve as a practical resource for researchers aiming to explore the full potential of these unique natural compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate their potent biological activities into novel drug development opportunities.

References

- 1. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoids from Haloarchaea: Extraction, Fractionation, and Characterization | archaea.bio [archaea.bio]

- 4. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized production of this compound from “Haloferax marinum” using one-factor-at-a-time and central composite design approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. d-nb.info [d-nb.info]

- 10. prumlab.yale.edu [prumlab.yale.edu]

- 11. researchgate.net [researchgate.net]

Spectroscopic Properties of Bacterioruberin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterioruberin, a C50 carotenoid, is the primary pigment responsible for the characteristic red-orange coloration of many halophilic archaea.[1][2][3] Its unique structure, featuring a long C50 isoprenoid backbone with 13 conjugated double bonds and four hydroxyl groups, imparts significant antioxidant properties, making it a molecule of great interest for pharmaceutical and nutraceutical applications.[2][3][4][5] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a foundational understanding for researchers and professionals involved in its study and application.

Core Spectroscopic Data

The spectroscopic signature of this compound is key to its identification and quantification. The following tables summarize the core quantitative data from various spectroscopic techniques.

Table 1: UV-Visible Absorption Spectroscopy Data

The UV-Visible spectrum of this compound is characterized by a distinctive three-fingered absorption profile in the blue-green region of the electromagnetic spectrum.[6] The exact peak positions can vary slightly depending on the solvent used for extraction and analysis.

| Solvent System | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Additional Peaks (nm) | Reference(s) |

| Acetone | 468 | 495 | 530 | - | [6] |

| Acetone Mixture | 469 | 494 | 526 | 370, 385 (cis peaks) | [7] |

| Methanol | 466 | 495 | 528 | - | [7] |

| Methanolic Extract | 467 | 494 | 527 | 369, 387 (cis peaks) | [8] |

| Pigment Extracts | 460 | 490 | 520 | - | [9] |

Table 2: Raman Spectroscopy Data

Resonance Raman spectroscopy is a powerful tool for the in-situ analysis of carotenoids like this compound, even at low concentrations.[10] The characteristic peaks correspond to specific vibrational modes within the polyene chain.

| Vibrational Mode | Wavenumber (cm⁻¹) - H. marismortui | Wavenumber (cm⁻¹) - H. salinarum | Reference(s) |

| C=C stretching (ν₁) | 1520 | 1505, 1509 | [6][10][11] |

| C-C stretching (ν₂) | 1163 | 1152, 1151 | [6][10][11] |

| C=CH in-plane rocking | 1010 | 1000 | [6][10][11] |

Table 3: Mass Spectrometry Data

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound and its derivatives.

| Ionization Method | Molecular Ion (m/z) | Inferred Formula | Reference(s) |

| UPLC-ESI-MS/MS | [M+H]⁺ 740.5, 741.5, 742.5 | C₅₀H₇₆O₄ | [9] |

| UHPLC-Q-Orbitrap-MS | 740.59998 | C₅₀H₇₄O₄ | [12] |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H-NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule, confirming its structure.

| Signal | Chemical Shift (ppm) | Assignment | Reference(s) |

| 1 | 5.5 - 6.8 | Hydrogens in the isoprene chain | [9] |

| 2 | 1.0 - 2.0 | This compound typical signals (including CH₃ groups) | [9] |

| 3 | 3.64 | Hydroxyl groups | [9] |

| 4 | 2.03 - 2.07 | Double bond hydrogens | [9] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of this compound.

Carotenoid Extraction from Halophilic Archaea

This protocol is a generalized procedure based on common practices cited in the literature.[1][13][14]

Materials:

-

Cell pellet of halophilic archaea

-

Acetone-methanol mixture (7:3 v/v) or pure methanol

-

Phosphate buffer saline (PBS)

-

Liquid nitrogen (optional, for cell lysis)

-

Centrifuge

-

Sonicator

-

Nitrogen gas stream

-

0.22 µm syringe filter

Procedure:

-

Harvest the cell culture by centrifugation (e.g., 12,300 x g for 5 minutes).[1]

-

Wash the cell pellet with PBS to remove residual media.

-

For enhanced extraction, freeze the pellet with liquid nitrogen and thaw to facilitate cell lysis.[13]

-

Resuspend the pellet in the chosen solvent (e.g., acetone-methanol mixture).

-

Sonicate the suspension for an appropriate duration (e.g., 60 minutes) to disrupt the cells and solubilize the pigments.[8]

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the carotenoid extract.

-

Repeat the extraction process with the pellet until it is colorless.

-

Pool the supernatants and evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the dried extract in a suitable solvent for analysis and filter through a 0.22 µm syringe filter.

UV-Visible Spectroscopy

Instrumentation:

-

Shimadzu UV-1280 spectrophotometer or equivalent.[1]

Procedure:

-

Prepare a solution of the extracted carotenoids in a suitable solvent (e.g., methanol).

-

Place the solution in a quartz cuvette.

-

Scan the sample across a wavelength range of 300–600 nm.[1][8]

-

Record the absorbance spectrum and identify the characteristic absorption maxima.

High-Performance Liquid Chromatography (HPLC) and UPLC-MS

Instrumentation:

-

UltiMate 3000 System with a Thermo Scientific ISQ EM Single Quad MS System with Atmospheric Pressure Chemical Ionization (APCI) or equivalent.[1]

-

Syncronis C18 column or equivalent.[1]

Procedure:

-

Chromatographic Separation:

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive ion mode.

-

Scan Range: 300 to 1000 m/z.[1]

-

Identify this compound and its derivatives based on their retention times, UV-Vis spectra, and mass-to-charge ratios.

-

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway of this compound from lycopene in the extremely halophilic archaeon Haloarcula japonica.[15] This pathway involves three key enzymatic steps.

References

- 1. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rcn.montana.edu [rcn.montana.edu]

- 7. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimation of this compound by Raman spectroscopy during the growth of halophilic archaeon Haloarcula marismortui [opg.optica.org]

- 12. mdpi.com [mdpi.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Optimization of this compound production from Halorubrum ruber and assessment of its antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Complete Biosynthetic Pathway of the C50 Carotenoid this compound from Lycopene in the Extremely Halophilic Archaeon Haloarcula japonica - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bacterioruberin: Properties, Biosynthesis, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bacterioruberin, a C50 carotenoid with significant potential in various research and therapeutic applications. This document outlines its fundamental physicochemical properties, biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and analysis.

Core Physicochemical Data

This compound is a C50 carotenoid pigment primarily found in halophilic archaea.[1][2][3][4][5] Its unique structure, characterized by a long polyene chain and terminal hydroxyl groups, underpins its potent antioxidant properties.[6][7]

| Property | Value | Source |

| CAS Number | 32719-43-0 | [1][2][3][5] |

| Molecular Formula | C₅₀H₇₆O₄ | [1][2][3] |

| Molecular Weight | 741.1 g/mol | [1][2][3] |

Biosynthesis of this compound

This compound is synthesized from the C40 carotenoid lycopene through a series of enzymatic reactions.[1][2][3][6] The pathway involves the elongation of the lycopene backbone by the addition of two C5 isoprene units and subsequent hydration. The key enzymes identified in this pathway in Haloarcula japonica are a carotenoid 3,4-desaturase (CrtD), a bifunctional lycopene elongase and 1,2-hydratase (LyeJ), and a C50 carotenoid 2",3"-hydratase (CruF).[2]

Antioxidant Mechanism of Action

This compound's potent antioxidant activity is attributed to its extended system of 13 conjugated double bonds and terminal hydroxyl groups.[6][7][8][9] This structure allows for the efficient delocalization and quenching of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[6][7]

Experimental Protocols

Extraction and Purification of this compound from Halophilic Archaea

This protocol describes a common method for extracting and purifying this compound from cultured halophilic archaea, such as Halobacterium salinarum or Haloferax mediterranei.

Methodology:

-

Cell Lysis: Harvested cell pellets are resuspended in a hypotonic solution (e.g., distilled water) to induce osmotic lysis.[10]

-

Solvent Extraction: The lysed cell suspension is extracted with a mixture of acetone and methanol (typically 7:3 v/v) to solubilize the carotenoids.[11] The extraction is usually performed with agitation and protected from light to prevent degradation.

-

Phase Separation: The crude extract is centrifuged to remove cell debris. The supernatant containing the pigments is collected.

-

Purification:

-

Silica Gel Chromatography: The crude extract can be further purified using silica gel column chromatography.[12] A non-polar solvent system is used to elute the less polar carotenoids, followed by a more polar system to elute this compound.

-

Ethanol Precipitation: For extracts containing co-extracted proteins, ethanol can be added to precipitate the proteins, leaving this compound in the supernatant.[13][14]

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of this compound.

Methodology:

-

Sample Preparation: The purified this compound extract is dissolved in a suitable solvent, such as acetone or a mixture of acetonitrile, dichloromethane, and methanol.[11]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.[11][15]

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, dichloromethane, and methanol (e.g., 70:20:10 v/v/v), often with additives like ammonium acetate, can be employed.[11]

-

Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[10][11]

-

Detection: Detection is performed using a diode array detector (DAD) or a UV-Vis detector at the characteristic absorption maxima of this compound (approximately 467, 493, and 527 nm).[10][11]

-

In Vitro Antioxidant Activity Assays

Several assays can be used to evaluate the antioxidant capacity of this compound extracts.

Methodology:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is mixed with different concentrations of the this compound extract.

-

The decrease in absorbance at 517 nm is measured after a specific incubation time in the dark.[10] The scavenging activity is calculated relative to a control.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

-

The this compound extract is added to the ABTS radical solution, and the decrease in absorbance at 734 nm is monitored.

-

-

DNA Relaxation Assay:

-

This assay assesses the ability of this compound to protect DNA from oxidative damage induced by Fenton's reagent (H₂O₂ and Fe²⁺).[12]

-

Plasmid DNA is incubated with Fenton's reagent in the presence and absence of the this compound extract.

-

The different forms of the plasmid DNA (supercoiled, open circular, and linear) are then separated by agarose gel electrophoresis to visualize the protective effect.[12]

-

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and pathway diagrams serve as a practical resource for further investigation and application of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Analysis of Carotenoids in Haloarchaea Species from Atacama Saline Lakes by High Resolution UHPLC-Q-Orbitrap-Mass Spectrometry: Antioxidant Potential and Biological Effect on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Bio-based solvents as a sustainable alternative to develop a multiproduct biorefinery process from archaebacteria Halobacterium salinarum R1 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03870J [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Crimson Shield: A Technical Guide to the Discovery and Isolation of Bacterioruberin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of bacterioruberin, a C50 carotenoid with significant therapeutic potential. We delve into the historical milestones of its discovery and the evolution of its isolation techniques, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and pharmacology. Detailed experimental protocols, quantitative data, and diagrammatic representations of its biosynthesis are presented to facilitate further investigation and application of this remarkable molecule.

Introduction: The Emergence of a Unique Carotenoid

This compound is a C50 carotenoid, a class of tetraterpenoids less common than their C40 counterparts. Its extended polyene chain of 13 conjugated double bonds is responsible for its characteristic deep red color and potent antioxidant properties.[1] Primarily synthesized by halophilic archaea, this compound plays a crucial role in protecting these extremophiles from the harsh conditions of their hypersaline environments, including high UV radiation and oxidative stress.[2] This inherent protective function has made this compound a subject of intense research for its potential applications in medicine and biotechnology.

A Historical Perspective: From Discovery to Structural Elucidation

The journey of this compound research began in the early 20th century, with pivotal discoveries shaping our understanding of this unique pigment.

The Initial Discovery

In 1932, the Dutch microbiologist Helena Petter first reported the isolation of two crystalline carotenoids, which she named α-bacterioruberin and β-bacterioruberin. These pigments were extracted from the halophilic bacterium Bacterium halobium, now known as Halobacterium salinarum.[1] This seminal work marked the formal discovery of this compound and laid the groundwork for future investigations into its chemical nature and biological significance.

Unraveling the Structure

Following its discovery, the precise chemical structure of this compound remained a topic of investigation for several decades. Early studies focused on characterizing its spectral properties and chemical reactivity. It was not until the advancement of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, that its complete structure was elucidated. This compound was confirmed to be a C50 carotenoid with the molecular formula C₅₀H₇₆O₄.[1] Its structure is characterized by a long isoprenoid chain with four hydroxyl groups, classifying it as a xanthophyll.[1]

Quantitative Data on this compound

The yield of this compound varies significantly depending on the microbial source and the extraction and purification methods employed. The following tables summarize key quantitative data for this C50 carotenoid.

| Parameter | Value | Reference |

| Molecular Formula | C₅₀H₇₆O₄ | [1] |

| Molecular Weight | 740.1 g/mol | [1] |

| Melting Point | 183 °C | [1] |

Table 1: Physicochemical Properties of this compound

| Microbial Source | Extraction Method | Yield | Reference |

| Haloferax mediterranei | Aqueous solution of Tween® 20 | 0.37 ± 0.01 mg/g wet biomass | [3] |

| Arthrobacter agilis | Solvent extraction (Methanol) | 5.13 mg/L | [1] |

| Halorubrum sp. SH1 | Optimized culture conditions | ~3.5 mg/L | [4] |

| Halorubrum ruber | Optimized culture conditions | 1.966 mg/L | [4] |

| Halobacterium salinarum | Not specified | 2.027–14.880 mg/L | [5] |

Table 2: Reported Yields of this compound from Various Microbial Sources

| Technique | Wavelength (nm) | Solvent | Reference |

| UV-Vis Spectroscopy | 460, 490, 520 | Not specified | [6] |

| UV-Vis Spectroscopy | 466, 495, 528 | Not specified | [7] |

| UV-Vis Spectroscopy | 467, 493, 527 | Not specified | [7] |

| UV-Vis Spectroscopy | 469, 494, 526 | Not specified | [7] |

Table 3: UV-Vis Absorption Maxima of this compound

Experimental Protocols for this compound Isolation and Analysis

The isolation and purification of this compound have evolved from simple solvent extractions to sophisticated chromatographic techniques. This section provides a detailed overview of the methodologies commonly employed.

Cultivation of this compound-Producing Microorganisms

A common source for this compound production is the halophilic archaeon Haloferax mediterranei.

-

Culture Medium : Prepare a medium containing (w/v): 14.4% NaCl, 2.1% MgSO₄·7H₂O, 1.8% MgCl₂·6H₂O, 0.42% KCl, 0.5% yeast extract, 0.1% peptone, and 0.1% casamino acids. Adjust the pH to 7.2-7.5.[8]

-

Incubation : Inoculate the sterile medium and incubate at 37-40°C with shaking (around 150-250 rpm) for several days until a deep red color develops, indicating this compound accumulation.[9][10]

Extraction of this compound

The lipophilic nature of this compound dictates the use of organic solvents for its extraction from the cell biomass.

-

Cell Harvesting : Centrifuge the culture broth to pellet the cells.

-

Solvent Extraction :

-

Method 1 (Acetone:Methanol) : Resuspend the cell pellet in an acetone:methanol (7:3, v/v) mixture. Stir until the cell pellet turns white, indicating complete pigment extraction.[11]

-

Method 2 (Methanol) : Resuspend the cell pellet in 100% methanol and sonicate to lyse the cells and extract the pigments.[10][12]

-

Method 3 (Ethanol) : Ethanol can also be used as an effective extraction solvent.[3]

-

-

Clarification : Centrifuge the solvent extract to remove cell debris. Collect the supernatant containing the dissolved this compound.

Purification of this compound

Chromatographic techniques are essential for obtaining high-purity this compound.

-

Thin-Layer Chromatography (TLC) :

-

Stationary Phase : Silica gel 60 plates.

-

Mobile Phase : A mixture of acetone and dichloromethane (1:1, v/v) is a suitable mobile phase for the separation of this compound.[3] The distinct red band of this compound can be scraped from the plate and eluted with a suitable solvent for recovery.

-

-

Column Chromatography :

-

High-Performance Liquid Chromatography (HPLC) :

Analysis and Characterization

-

UV-Visible Spectroscopy : Dissolve the purified this compound in a suitable solvent (e.g., acetone, methanol) and record the absorption spectrum. This compound exhibits a characteristic three-fingered absorption spectrum with maxima around 460-470, 490-495, and 520-530 nm.[6][7]

-

Mass Spectrometry (MS) : Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS) can be used to determine the molecular weight of this compound, which shows a pseudo-molecular ion at m/z 742.1.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the detailed chemical structure of this compound.[6]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound from lycopene was elucidated in 2015 in the extremely halophilic archaeon Haloarcula japonica. This pathway involves a series of enzymatic reactions that extend the C40 backbone of lycopene to the C50 structure of this compound.

The key enzymes involved are:

-

Lycopene elongase (LyeJ) : This bifunctional enzyme catalyzes the addition of two C5 isoprene units to lycopene.

-

Carotenoid 3,4-desaturase (CrtD) : This enzyme introduces double bonds into the this compound precursor.

-

C50 carotenoid 2",3"-hydratase (CruF) : This enzyme is responsible for the hydration of the terminal ends of the C50 backbone.

The following diagram illustrates the key steps in the biosynthesis of this compound from lycopene.

Caption: Biosynthesis of this compound from Lycopene.

Conclusion and Future Directions

The discovery and subsequent characterization of this compound have opened up new avenues for research into the therapeutic potential of microbial carotenoids. The evolution of isolation and analytical techniques has enabled the high-purity production of this C50 carotenoid, facilitating detailed investigations into its biological activities. The protocols and data presented in this whitepaper provide a solid foundation for researchers to further explore the applications of this compound in drug development, particularly in areas related to its potent antioxidant and radioprotective properties. Future research should focus on optimizing production yields through metabolic engineering of producer strains and conducting comprehensive in vivo studies to validate its therapeutic efficacy.

References

- 1. Microbial this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Biosynthesis, Antioxidant Activity, and Therapeutic Applications in Cancer and Immune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recovery of this compound and proteins using aqueous solutions of surface-active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Carotenoid Production by Halorubrum sp. TBZ126; an Extremely Halophilic Archeon from Urmia Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bacterioopsin-Mediated Regulation of this compound Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification, Identification, and Properties of a Novel Carotenoid Produced by Arthrobacter sp. QL17 Isolated from Mount Qomolangma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of C50 Carotenoids: A Technical Guide on Bacterioruberin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

C50 carotenoids represent a unique class of isoprenoid pigments, distinguished by their 50-carbon backbone, which imparts significant and often superior biological activities compared to their more common C40 counterparts. Predominantly synthesized by extremophilic microorganisms, particularly haloarchaea, these molecules are crucial for survival in harsh environments characterized by high salinity, intense UV radiation, and oxidative stress.[1][2] Bacterioruberin (BR), the principal C50 carotenoid, is a multifunctional molecule whose remarkable antioxidant, membrane-stabilizing, and potential therapeutic properties are subjects of intense research. This technical guide provides an in-depth examination of the core biological significance of this compound, detailing its functions, biosynthetic regulation, and methodologies for its study, with a focus on its potential applications in biotechnology and drug development.

Core Biological Functions of this compound

This compound's extended C50 structure, featuring 13 conjugated double bonds and four hydroxyl groups, is central to its potent biological activities.[3][4] These functions are primarily centered on cellular protection and maintaining membrane integrity under extreme conditions.

Membrane Stabilization and Fluidity Regulation

In its native organisms, such as haloarchaea and certain psychrotrophic bacteria, this compound is a critical component of the cell membrane.[1][5] Its long hydrocarbon chain allows it to span the lipid bilayer, with its terminal hydroxyl groups positioned at the membrane-water interface.[1][5] This integration has two major consequences:

-

Increased Rigidity and Decreased Permeability: By lodging between membrane lipids, BR increases the packing density, leading to enhanced membrane rigidity and reduced permeability to water and ions. This is a vital adaptation for haloarchaea living in hypersaline environments, as it helps maintain osmotic balance.[1]

-

Adaptation to Temperature Stress: In psychrotrophic (cold-adapted) bacteria like Arthrobacter species, BR plays a role analogous to cholesterol in eukaryotic cells.[6][7] Increased BR content correlates with increased membrane fluidity at low temperatures, preventing the membrane from becoming too rigid and ensuring the function of membrane-bound proteins.[6][7][8] This adaptive response is demonstrated by the increased resistance of BR-rich cells to freeze-thaw stress.[6][7]

Potent Antioxidant Activity

This compound exhibits extraordinary antioxidant properties, largely attributable to its extensive system of 13 conjugated double bonds.[1][5][9] This structure facilitates the delocalization of electrons, making BR an exceptional scavenger of reactive oxygen species (ROS).[1]

-